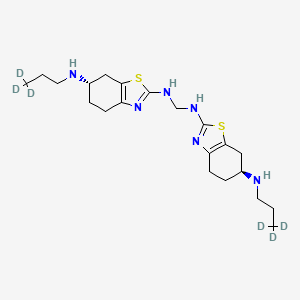
(S)-Pramipexole N-methylene dimer-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Pramipexole N-methylene dimer-d6 is a derivative of pramipexole, a dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome. The compound is labeled with deuterium, which can be useful in various research applications, including pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole N-methylene dimer-d6 typically involves the following steps:
Starting Material: The synthesis begins with pramipexole.
N-Methylene Dimer Formation: The formation of the N-methylene dimer involves a series of chemical reactions, including condensation and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-Pramipexole N-methylene dimer-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(S)-Pramipexole N-methylene dimer-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for detailed pharmacokinetic analysis, helping to understand the compound’s absorption, distribution, metabolism, and excretion.
Biological Research: The compound can be used to study dopamine receptor interactions and signaling pathways.
Medical Research: Research into new treatments for neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Pramipexole N-methylene dimer-d6 involves its interaction with dopamine receptors in the brain. The compound mimics the action of dopamine, a neurotransmitter, by binding to dopamine receptors and activating them. This leads to improved motor control and reduced symptoms in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Pramipexole: The parent compound, used in the treatment of Parkinson’s disease.
Ropinirole: Another dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch.
Uniqueness
(S)-Pramipexole N-methylene dimer-d6 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and potentially alters its metabolic profile, leading to improved stability and efficacy.
Properties
Molecular Formula |
C21H34N6S2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-2-N-[[[(6S)-6-(3,3,3-trideuteriopropylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15-/m0/s1/i1D3,2D3 |
InChI Key |
ZXEGRZDIKDEZJB-ACHSMHHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)C[C@H](CC4)NCCC([2H])([2H])[2H] |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)




![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)





![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)

